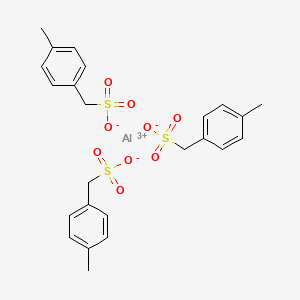

N'-(2-aminoethyl)ethane-1,2-diamine;diethyl sulfate;octadecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

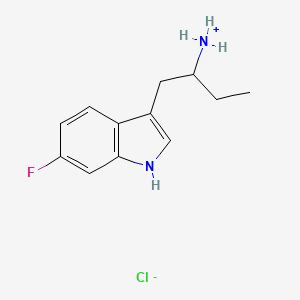

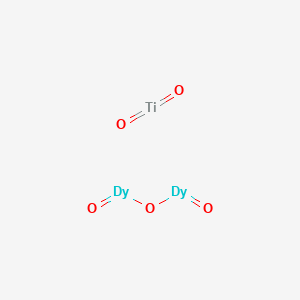

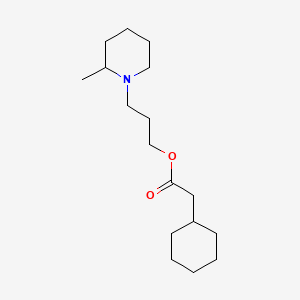

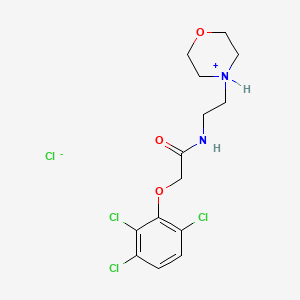

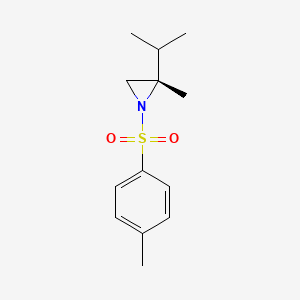

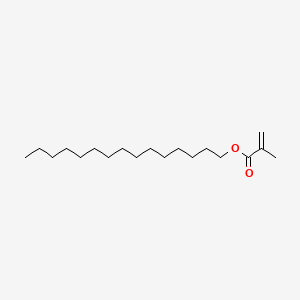

N’-(2-aminoethyl)ethane-1,2-diamine, diethyl sulfate, and octadecanoic acid are three distinct chemical compounds, each with unique properties and applications

Métodos De Preparación

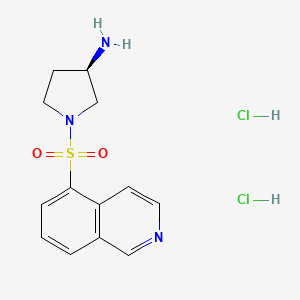

N’-(2-aminoethyl)ethane-1,2-diamine

This compound can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures and pressures to ensure complete conversion.

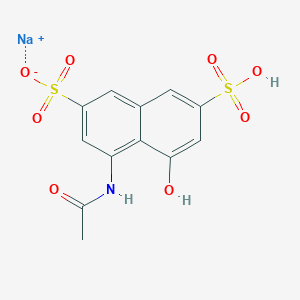

Diethyl Sulfate

Diethyl sulfate is produced industrially by reacting ethanol with sulfur trioxide. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent decomposition or side reactions.

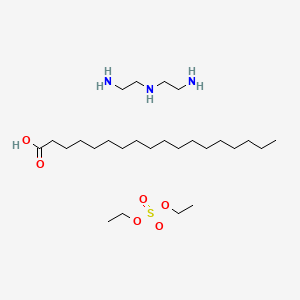

Octadecanoic Acid

Octadecanoic acid is commonly obtained from natural sources such as animal fats and vegetable oils. It can be extracted through hydrolysis of triglycerides followed by purification processes like distillation or crystallization.

Análisis De Reacciones Químicas

N’-(2-aminoethyl)ethane-1,2-diamine

Oxidation: This compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of amine groups.

Common Reagents: Hydrogen peroxide for oxidation, alkyl halides for substitution.

Major Products: Oxidized amines, substituted amines.

Diethyl Sulfate

Hydrolysis: Diethyl sulfate hydrolyzes in the presence of water to form ethanol and sulfuric acid.

Alkylation: It is a strong alkylating agent and can transfer ethyl groups to nucleophiles.

Common Reagents: Water for hydrolysis, nucleophiles for alkylation.

Major Products: Ethanol, sulfuric acid, ethylated compounds.

Octadecanoic Acid

Esterification: Reacts with alcohols to form esters.

Reduction: Can be reduced to stearyl alcohol.

Common Reagents: Alcohols for esterification, reducing agents like lithium aluminum hydride for reduction.

Major Products: Esters, stearyl alcohol.

Aplicaciones Científicas De Investigación

N’-(2-aminoethyl)ethane-1,2-diamine

This compound is used in the synthesis of chelating agents, epoxy curing agents, and as an intermediate in the production of various chemicals. It is also used in biological research for studying polyamine metabolism and function.

Diethyl Sulfate

Diethyl sulfate is used as an alkylating agent in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. It is also used in the modification of nucleic acids and proteins in biochemical research.

Octadecanoic Acid

Octadecanoic acid is widely used in the production of soaps, cosmetics, and detergents. It is also used as a lubricant, a release agent in the rubber and plastics industries, and as an additive in food and pharmaceuticals.

Mecanismo De Acción

N’-(2-aminoethyl)ethane-1,2-diamine

This compound acts by interacting with various molecular targets, including enzymes and nucleic acids, through its amine groups. It can form complexes with metal ions and participate in hydrogen bonding and electrostatic interactions.

Diethyl Sulfate

Diethyl sulfate exerts its effects by transferring ethyl groups to nucleophilic sites on molecules, thereby modifying their structure and function. This alkylation can affect the activity of enzymes, nucleic acids, and other biomolecules.

Octadecanoic Acid

Octadecanoic acid functions primarily through its hydrophobic interactions with lipid membranes and proteins. It can modulate membrane fluidity and serve as a precursor for the synthesis of other bioactive lipids.

Comparación Con Compuestos Similares

N’-(2-aminoethyl)ethane-1,2-diamine

Similar compounds include ethylenediamine and diethylenetriamine. Compared to these, N’-(2-aminoethyl)ethane-1,2-diamine has an additional amine group, which enhances its chelating ability and reactivity.

Diethyl Sulfate

Similar compounds include dimethyl sulfate and diisopropyl sulfate. Diethyl sulfate is unique in its balance of reactivity and stability, making it a preferred alkylating agent in many applications.

Octadecanoic Acid

Similar compounds include palmitic acid and oleic acid. Octadecanoic acid is distinguished by its saturated carbon chain, which imparts higher melting point and stability compared to unsaturated fatty acids like oleic acid.

Propiedades

Número CAS |

68585-05-7 |

|---|---|

Fórmula molecular |

C26H59N3O6S |

Peso molecular |

541.8 g/mol |

Nombre IUPAC |

N'-(2-aminoethyl)ethane-1,2-diamine;diethyl sulfate;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H13N3.C4H10O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6;1-3-7-9(5,6)8-4-2/h2-17H2,1H3,(H,19,20);7H,1-6H2;3-4H2,1-2H3 |

Clave InChI |

LLEYLGZUGQRTTQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)O.CCOS(=O)(=O)OCC.C(CNCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)